![molecular formula C10H12BrClFN B1484903 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride CAS No. 2098018-10-9](/img/structure/B1484903.png)
3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
Overview
Description
3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a chemical compound with the molecular formula C10H12BrClFN . It is a white solid and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride consists of a bromophenyl group, a fluoroazetidine group, and a methyl group . The InChI code for this compound is 1S/C9H9BrFN.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H .Physical And Chemical Properties Analysis
3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a white solid . It has a molecular weight of 266.54 . The compound is stored at room temperature .Scientific Research Applications
Synthetic Routes and Building Block Potential
- Synthetic strategies for creating new cyclic fluorinated beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid, highlight the potential of these compounds as building blocks in medicinal chemistry. The successful synthesis pathway involves bromofluorination, reduction, ring closure, and group removal processes, demonstrating the complex yet achievable routes to obtain these valuable chemical entities (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Pharmaceutical Compound Development
- Research into the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines explores the creation of interesting building blocks for pharmaceutical compounds. The key steps include bromofluorination of alkenyl azides, reduction to amines, and subsequent cyclization, showcasing the versatility and pharmaceutical relevance of 3-fluoroazetidine derivatives (Piron, Verniest, Van Hende, & Kimpe, 2011).
Antipathogenic Activity
- The antipathogenic activity of new thiourea derivatives, which include 3-fluorophenyl and 2-bromophenyl among others, has been studied. These compounds showed significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating the potential for developing novel anti-microbial agents with antibiofilm properties from related chemical structures (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
The safety information for 3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical attention .
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-3-1-8(2-4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVDOWPQLQTREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



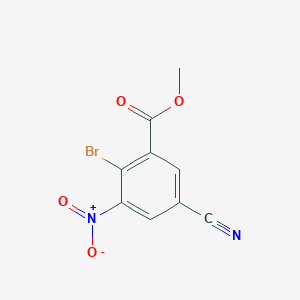

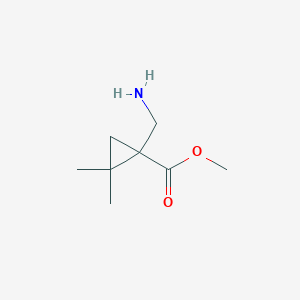
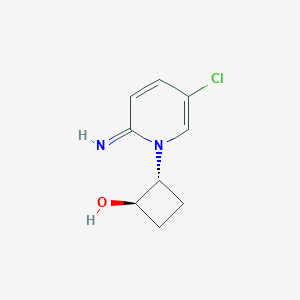
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)

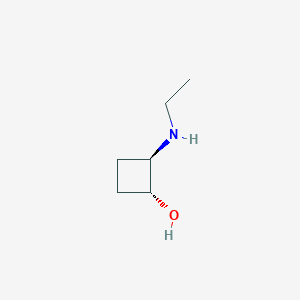
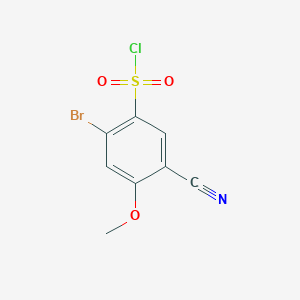
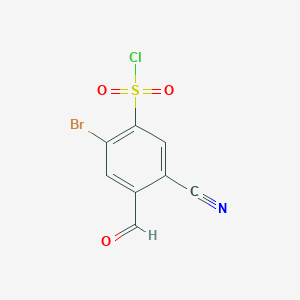
![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)
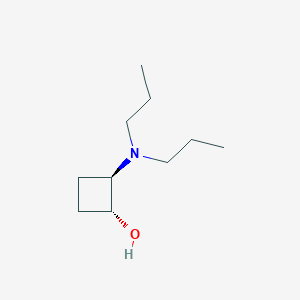

![trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484838.png)
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)